Cas no 92-87-5 (4-(4-aminophenyl)aniline)

4,4'-Commonly known as diaminobiphenyl"Benzidine",Is one of the derivatives of biphenyl,byIARCClass I carcinogens,Have a strong carcinogenic effect,Is an intermediate in dye synthesis,Significant health and environmental hazards.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,4,4'-Diaminobiphenyl(Benzidine)In the list of class I carcinogens.

4-(4-aminophenyl)aniline structure
4-(4-aminophenyl)aniline structure
4-(4-aminophenyl)aniline
92-87-5
C12H12N2
184.237082481384
MFCD00039765
34672
7111

4-(4-aminophenyl)aniline Properties

Names and Identifiers

    • Benzidine
    • 4,4'-Diaminobiphenyl
    • 4-(4-aminophenyl)benzenamine
    • 1,1'-Biphenyl-4,4'-diamine
    • Benzidine solution
    • 4,4'-Bianiline
    • 4,4'-Biphenyldiamine
    • 4,4-DiaMinobiphenyl
    • 4,4'-Diaminodiphenyl
    • biphenyl-4,4'-diamine
    • Fast Corinth Base B
    • p,p′-Bianiline
    • p,p'-diaminobiphenyl
    • p-Diaminodiphenyl
    • C.I. 37225
    • 4,4'-Diamino-1,1'-biphenyl
    • C.I. Azoic diazo component 112
    • Benzidine (8CI)
    • 4,4′-Bianiline
    • 4,4′-Biphenyldiamine
    • 4,4′-Diamino-1,1′-biphenyl
    • 4,4′-Diaminobenzidine
    • 4,4′-Diaminobiphenyl
    • 4,4′-Diaminodiphenyl
    • 4,4′-Diphenylenediamine
    • 4-(4-Aminophenyl)aniline
    • 4′-Amino-[1,1′-biphenyl]-4-ylamine
    • NSC 146476
    • p,p′-Diaminobiphenyl
    • 4,4'Biphenylenediamine
    • 4-13-00-00364 (Beilstein Handbook Reference)
    • 4, 4'-Biphenylenediamine
    • SCHEMBL29021
    • AKOS016402822
    • W-204254
    • Benzidine Solution, 2000 in Dichloromethane, 1 mL second source
    • pDiaminodiphenyl
    • Biphenyl, 4,4'diamino
    • CHEBI:80495
    • p,pBianiline
    • NSC-146476
    • Benzidine [UN1885] [Poison]
    • [1,1'-biphenyl]-4,4'-diamine (ACD/Name 4.0)
    • 4,4'Diaminodiphenyl
    • (1,1'-Biphenyl)-4,4'-diamine (9CI)
    • MFCD00039765
    • Benzidine, >=98.0% (N)
    • 26997-10-4
    • BENZYDYNA (POLISH)
    • HSDB 948
    • 4,4'-Biphenylenediamine
    • p,p'-diaminodiphenyl
    • Benzydyna
    • EN300-18328
    • biphenyl -4,4'-ylenediamine
    • p,p'-Dianiline
    • Benzidin
    • 4,4a(2)-Diamino-1,1a(2)-biphenyl
    • Benzidine base
    • 4'-Amino[1,1'-biphenyl]-4-ylamine (ACD/Name 4.0)
    • Benzidine 2000 microg/mL in Dichloromethane
    • 4,4'diaminobiphenyl
    • Benzidina
    • HMS3091M16
    • BIDD:GT0832
    • 1ST1202-100M
    • NCGC00091340-01
    • 4,4'-Diphenylenediamine
    • SR-01000596939
    • MLS002303016
    • Biphenyl,4'-diamino-
    • 4,4'Biphenyldiamine
    • Oprea1_312205
    • 4'-amino(1,1'-biphenyl)-4-ylamine
    • IDI1_009986
    • RCRA waste number U021
    • UN 1885
    • NS00010863
    • pBenzidine
    • UN1885
    • p,p'-Bianiline
    • SMR000033596
    • BBL013163
    • Benzidina [Italian]
    • BIPHENYL,4,4'-DIAMINO
    • BENZIDINE, DYES METABOLIZED TO [IARC]
    • Z57901921
    • 4,4'-Benzidine 10 microg/mL in Acetonitrile
    • BENZIDINE [IARC]
    • BENZIDIN (CZECH)
    • p,p'Dianiline
    • YSWG265
    • DTXSID2020137
    • DB-057341
    • RCRA waste no. U021
    • Biphenyl-4,4'-ylenediamine
    • Benzidine, ISOPAC(R), >=98.0% (N)
    • Benzidine Solution in Methanol, 100ug/mL
    • NSC146476
    • CAS-92-87-5
    • CHEMBL15901
    • Q410066
    • Benzioine
    • SR-01000596939-1
    • 4.4'- diaminobiphenyl
    • Benzydyna [Polish]
    • 4,4'Bianiline
    • NCGC00259908-01
    • Benzidine, purum p.a., >=98.0% (N)
    • CI 37225
    • AS-17227
    • WLN: ZR DR DZ
    • PHENYLBUTAZONE IMPURITY E [EP IMPURITY]
    • Benzidine, 95%
    • PHENYLBUTAZONE IMPURITY E (EP IMPURITY)
    • p,p-Bianiline
    • Benzidin [Czech]
    • F1679-0261
    • 4'-Amino[1,1'-biphenyl]-4-ylamine
    • {[1,} 1'-Biphenyl]-4,4'-diamine
    • 4,4'-Diamonophenyl
    • NCGC00091340-02
    • NCGC00254474-01
    • DTXCID80137
    • CI Azoic diazo component 112
    • [1,4'-diamine
    • CCG-202856
    • 4'-Amino[1,1'-biphenyl]-4-ylamine #
    • ((1,) 1'-Biphenyl)-4,4'-diamine
    • Tox21_202359
    • CCRIS 71
    • BENZIDINE, DYES METABOLIZED TO (IARC)
    • NCI-C03361
    • AC-907/25014310
    • 4,4'-Benzidine
    • Biphenyl, 4,4'-diamino-
    • BENZIDINE [MI]
    • 4,4'Diamino1,1'biphenyl
    • AI3-00140
    • 1,1'Biphenyl)4,4'diamine
    • p-Benzidine
    • BRN 0742770
    • Benzidine (ACGIH:OSHA)
    • EINECS 202-199-1
    • [4-(4-aminophenyl)-phenyl]-amine
    • 4,4'Diphenylenediamine
    • NCGC00091340-03
    • Biphenyl,4,4'-diamino-
    • UNII-2X02101HVF
    • BENZIDINE [HSDB]
    • BENZIDINA (ITALIAN)
    • BENZIDINE (IARC)
    • A844372
    • p,p'Diaminobiphenyl
    • 4,4'-Benzidine 100 microg/mL in Acetonitrile
    • (1,1'-Biphenyl)-4,4'-diamine
    • [1,1'-Biphenyl]-4,4'-diamine
    • IFLab1_004231
    • STK317796
    • AKOS000118878
    • Tox21_300405
    • 2X02101HVF
    • Benzidine, analytical standard
    • 92-87-5
    • +Expand
    • MFCD00039765
    • HFACYLZERDEVSX-UHFFFAOYSA-N
    • 1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2
    • NC1C=CC(C2C=CC(N)=CC=2)=CC=1
    • 742770

Computed Properties

  • 184.10000
  • 2
  • 2
  • 1
  • 145.969006
  • 14
  • 145
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.68040
  • 52.04000
  • 13,1077
  • 1.6266 (estimate)
  • Slightly soluble< 0.1 g/100 ml at 22 º C
  • 402 ºC
  • 128 ºC
  • 0.0±0.8 mmHg at 25°C
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • 5000 μg/mL in methanol
  • White or light pink crystalline powder, the commodity is brown or dark purple brown
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in cold water, soluble in hot water, easily soluble in ethanol \ ether
  • Sensitive to light
  • 4.66(at 30℃)
  • 1.25

4-(4-aminophenyl)aniline Security Information

4-(4-aminophenyl)aniline Customs Data

  • 2921590020
  • China Customs Code:

    2921590020

    Overview:

    2921590020 Benzidine (4,4' -Diaminobiphenyl].Regulatory conditions:89(Prohibited exports,Prohibited imports).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    8.Prohibited exports
    9.Prohibited imports

    Summary:

    2921590020 benzidine.supervision conditions:89(articles on the list of prohibited export goods,articles on the list of prohibited import goods).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

4-(4-aminophenyl)aniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Alumina Solvents: Isopropanol ,  Benzene ;  6 min, 150 - 220 atm, 300 °C
Reference
Method of producing aromatic diamines and triamines from aromatic nitro-compounds
, Russian Federation, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Ammonia Catalysts: Tetrabutylammonium bromide ,  Copper, [μ-[2,7-di(2-pyridinyl-κN)-1,8-naphthyridine-κN1:κN8]]-μ-hydroxy[μ-(2,2,… Solvents: Ethylene glycol ;  16 h, 140 °C
Reference
Diamination of Phenylene Dihalides Catalyzed by a Dicopper Complex
Liao, Bei-Sih; Liu, Shiuh-Tzung, Journal of Organic Chemistry, 2012, 77(15), 6653-6656

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (supported on polystyrene) Solvents: Ethanol ;  10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, cooled; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Highly Selective Synthesis of Hydrazoarenes from Nitroarenes via Polystyrene-Supported Au-Nanoparticle-Catalyzed Reduction: Application to Azoarenes, Aminoarenes, and 4,4'-Diaminobiaryls
Hong, Jee Eun; Jung, Yeonghun; Park, Youmie; Park, Yohan, ACS Omega, 2020, 5(13), 7576-7583

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Nickel ,  Gold Solvents: Dimethylformamide ;  17 h, 130 °C
Reference
Synthesis of Ni@Au core-shell nanoparticles and its applications in Ullmann reaction as a synergistic catalyst
Qi, Gang; Zhang, Yin-Hua, Chinese Journal of Structural Chemistry, 2011, 30(8), 1122-1126

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetramethylammonium hydroxide Solvents: Water ;  rt → 55 °C; 55 °C → 75 °C
1.2 3 h, 75 °C; 8 h, 75 °C
1.3 Reagents: Hydrogen Catalysts: Nickel alloy, base, Ni 100,B 0.2,P 0.1,Sn 0.1 Solvents: Water ;  2.5 MPa, 70 °C
Reference
Process for the preparation of 4-aminodiphenylamine
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Palladium titanium oxide (Pd0.03Ti0.97O1.97) Solvents: Water ;  2 h, 100 °C
Reference
Ligand and Base Free Synthesis of Biaryls from Aryl Halides in Aqueous Media with Recyclable Ti0.97Pd0.03O1.97 Catalyst
Prasanna; Bhat, Shrikanth K.; Usha, K. M.; Hegde, M. S., Catalysis Letters, 2021, 151(11), 3313-3322

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol ;  rt; rt → 50 °C; 2 - 3 h, 50 °C
Reference
Synthesis, DNA binding and antileishmanial activity of low molecular weight bis-arylimidamides
Banerjee, Moloy; Farahat, Abdelbasset A.; Kumar, Arvind; Wenzler, Tanja; Brun, Reto; et al, European Journal of Medicinal Chemistry, 2012, 55, 449-454

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ;  8 h, 60 °C
Reference
Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot Synthesis
Du, Fangyu; Zhou, Qifan; Liu, Dongdong; Fang, Ting; Shi, Yajie; et al, Synlett, 2018, 29(6), 779-784

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Aluminum Catalysts: Palladium Solvents: Carbon dioxide ,  1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, sulfate (1:1) ;  5.0 MPa, rt; 5.0 MPa → 7.0 MPa, 65 °C; 16 h, 15.5 MPa, 65 °C
Reference
An Economical, Green Pathway to Biaryls: Palladium Nanoparticles Catalyzed Ullmann Reaction in Ionic Liquid/ Supercritical Carbon Dioxide System
Cheng, Jinsheng; Tang, Longhua; Xu, Jingying, Advanced Synthesis & Catalysis, 2010, 352(18), 3275-3286

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Palladium ,  Carbon nitride Solvents: Ethanol ;  4 h, 70 °C
Reference
Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds
Nandi, Debkumar; Siwal, Samarjeet; Choudhary, Meenakshi; Mallick, Kaushik, Applied Catalysis, 2016, 523, 31-38

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 2565680-17-1 ;  16 h, rt
Reference
Sulphonic acid functionalized porphyrin anchored with a meso-substituted triazolium ionic liquid moiety: a heterogeneous photo-catalyst for metal/base free C-C cross-coupling and C-N/C-H activation using aryl chloride under visible light irradiation
Bhansali, Karan; Raut, Subodh; Barange, Shital; Bhagat, Pundlik, New Journal of Chemistry, 2020, 44(45), 19690-19712

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide ,  Ammonia Catalysts: Cuprous iodide Solvents: Water ;  24 h, 25 ± 3 °C
Reference
CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solution
Xu, Hua-Jian; Liang, Yu-Feng; Cai, Zhen-Ya; Qi, Hong-Xia; Yang, Chun-Yan; et al, Journal of Organic Chemistry, 2011, 76(7), 2296-2300

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, rt
Reference
A systematic study of the relationship between the high-frequency dielectric dissipation factor and water adsorption of polyimide films
Bei, Runxin; Chen, Kaijin; He, Yanwei; Li, Chuying; Chi, Zhenguo; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2023, 11(30), 10274-10281

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ;  20 h, 110 °C
Reference
Palladium nanoparticles immobilized on the magnetic few layer graphene support as a highly efficient catalyst for ligand free Suzuki cross coupling and homo coupling reactions
Rafiee, Fatemeh; Khavari, Parvaneh; Payami, Zahra; Ansari, Narges, Journal of Organometallic Chemistry, 2019, 883, 78-85

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Alumina Solvents: Isopropanol ,  Benzene ;  4.2 min, 200 atm, 270 - 300 °C
Reference
Stepwise selective reduction of polynitroarenes using isopropanol as a source of hydrogen in a flow-type reactor in the presence of alumina
Sivcev, Vladislav P.; Volcho, Konstantin P.; Salakhutdinov, Nariman F.; Anikeev, Vladimir I., Journal of Flow Chemistry, 2014, 4(3), 113-117

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, 80 °C
Reference
Regioselective [5,5]-Sigmatropic Rearrangement Reactions of Aryl Hydrazides
Kang, Hong-Min; Lim, Young-Kwan; Shin, In-Jee; Kim, Hee-Yeon; Cho, Cheon-Gyu, Organic Letters, 2006, 8(10), 2047-2050

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Melamine (Co(OAc)2 complex, carbon-supported, pyrolyzed) ,  Carbon Solvents: Methanol ;  6 h, 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid ;  overnight, pH 2, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Reusable Cobalt-Catalyzed Selective Transfer Hydrogenation of Azoarenes and Nitroarenes
Dey, Sadhan ; Panja, Dibyajyoti; Sau, Anirban; Thakur, Seema D.; Kundu, Sabuj, Journal of Organic Chemistry, 2023, 88(14), 10048-10057

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Ruthenium, (benzo[h]quinolin-10-yl-C10,N1)carbonylchlorobis(triphenylphosphine)-… Solvents: Ethanol ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 20 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized
Reference
Bidentate Ru(II)-NC Complex as a Catalyst for Semihydrogenation of Azoarenes to Hydrazoarenes with Ethanol
Gong, Dawei ; Kong, Degong; Xu, Na; Hua, Yuhui; Liu, Bo; et al, Organic Letters, 2022, 24(40), 7339-7343

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Palladium Solvents: Ethanol ;  rt; 12 h, 100 °C
Reference
Preparation of diamine compounds as polyimide precursors for polyimide films
, Korea, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Sodium hydroxide ;  basified, rt
Reference
Variation of the Backbone Conjugation in NLO Model Compounds: Torsion-Angle-Restricted, Biphenyl-Based Push-Pull-Systems
Rotzler, Juergen; Vonlanthen, David; Barsella, Alberto; Boeglin, Alex; Fort, Alain; et al, European Journal of Organic Chemistry, 2010, (6), 1096-1110

4-(4-aminophenyl)aniline Raw materials

4-(4-aminophenyl)aniline Related Literature